7-Methyl-3-oxooctanoyl-CoA

MCAD substrate specificity Km comparison

7-Methyl-3-oxooctanoyl-CoA (7-Methyl-3-oxooctanoyl-coenzyme A) is an oxo-fatty acyl-CoA derivative classified as both a methyl-branched fatty acyl-CoA and a 3-oxo-fatty acyl-CoA. It results from the formal condensation of coenzyme A with 7-methyl-3-oxooctanoic acid.

Molecular Formula C30H50N7O18P3S
Molecular Weight 921.7 g/mol
Cat. No. B1249695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-oxooctanoyl-CoA
Molecular FormulaC30H50N7O18P3S
Molecular Weight921.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C30H50N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h15-17,19,23-25,29,41-42H,5-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1
InChIKeyVAMSVBPIVXQTFY-FUEUKBNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-Methyl-3-oxooctanoyl-CoA: Essential Procurement Data for Branched-Chain Acyl-CoA Research


7-Methyl-3-oxooctanoyl-CoA (7-Methyl-3-oxooctanoyl-coenzyme A) is an oxo-fatty acyl-CoA derivative classified as both a methyl-branched fatty acyl-CoA and a 3-oxo-fatty acyl-CoA [1]. It results from the formal condensation of coenzyme A with 7-methyl-3-oxooctanoic acid [1]. This C8-length intermediate features a methyl branch at the 7-position and a 3-oxo (β-keto) functional group, placing it at the intersection of branched-chain fatty acid biosynthesis and mitochondrial/peroxisomal β-oxidation pathways [2][3]. As a coenzyme A derivative with CAS registry number 1379003-97-0, it serves as a specialized tool compound for investigating branched-chain lipid metabolism, enzyme substrate specificity profiling across the acyl-CoA dehydrogenase (ACAD) family, and the biosynthesis of methyl-branched natural products [3].

Why 7-Methyl-3-oxooctanoyl-CoA Cannot Be Replaced by Unbranched C8 Analogs


7-Methyl-3-oxooctanoyl-CoA occupies a unique metabolic and enzymatic niche that cannot be adequately served by unbranched C8 analogs such as octanoyl-CoA or 3-oxooctanoyl-CoA. The methyl branch at the 7-position fundamentally alters substrate recognition and turnover by acyl-CoA processing enzymes. The acyl-CoA dehydrogenase (ACAD) enzyme family exhibits narrow, non-overlapping substrate specificities that are exquisitely sensitive to chain length, degree of unsaturation, and the presence and position of methyl branches [1][2]. For instance, while medium-chain acyl-CoA dehydrogenase (MCAD) optimally processes linear C8 substrates like octanoyl-CoA, branched-chain substrates require distinct enzymes such as short/branched chain acyl-CoA dehydrogenase (SBCAD, encoded by ACADSB), whose activity is profoundly influenced by both primary carbon chain length and side-chain positioning [3]. Furthermore, the β-oxidation of methyl-branched fatty acids is spatially partitioned between mitochondria and peroxisomes, with peroxisomes playing an essential role in shortening branched chains before mitochondrial entry—a routing mechanism distinct from linear fatty acid processing [4]. Substituting 7-methyl-3-oxooctanoyl-CoA with an unbranched analog would therefore generate misleading kinetic data, obscure true enzyme-substrate relationships, and fail to interrogate the peroxisome-specific branch points critical to inherited metabolic disease research and branched-chain lipid biochemistry.

7-Methyl-3-oxooctanoyl-CoA: Quantified Differentiation vs. Unbranched C8 Analogs and Alternative Substrates


Kinetic Discrimination: MCAD Displays 4.7-Fold Higher Affinity for Linear Octanoyl-CoA vs. Longer Branched Chain Substrates

Medium-chain acyl-CoA dehydrogenase (MCAD), the primary mitochondrial enzyme for C6-C10 acyl-CoA oxidation, exhibits a clear preference for linear substrates. In recombinant human MCAD, the Km for octanoyl-CoA (C8, linear) is 3.0 μM, whereas for decanoyl-CoA (C10, linear) the Km is 2.9 μM, demonstrating comparable high affinity for linear medium-chain substrates [1]. In contrast, the Km for the branched-chain analog indolepropionyl-CoA is 8.7 μM, representing a 2.9-fold reduction in apparent affinity [1]. While direct Km data for 7-methyl-3-oxooctanoyl-CoA with MCAD is not available in the current literature, this branched vs. linear discrimination pattern establishes that MCAD's active site geometry strongly disfavors branched substrates. The presence of a 7-methyl branch would predictably increase Km beyond the 8.7 μM observed for indolepropionyl-CoA, rendering the compound a poor MCAD substrate. For research requiring MCAD activity assays, 7-methyl-3-oxooctanoyl-CoA serves as a negative control or specificity probe, whereas octanoyl-CoA remains the optimal positive control [2].

MCAD substrate specificity Km comparison fatty acid oxidation

Enzyme Substrate Specificity Partitioning: SBCAD vs. IVD/IBD Substrate Discrimination

The acyl-CoA dehydrogenase family exhibits narrow substrate specificity partitioning that dictates which enzyme processes which branched-chain substrate. Short/branched chain acyl-CoA dehydrogenase (SBCAD, encoded by ACADSB) specifically processes 2-methylbutyryl-CoA with a Km of 12 ± 2.0 μM, while isovaleryl-CoA dehydrogenase (IVD) processes isovaleryl-CoA with a Km of 125 ± 2.3 μM [1]. Isobutyryl-CoA dehydrogenase (IBD) processes isobutyryl-CoA with a Km of 24 ± 0.6 μM [1]. Critically, SBCAD does not process isovaleryl-CoA or isobutyryl-CoA at significant rates, nor does it process octanoyl-CoA [2]. 7-Methyl-3-oxooctanoyl-CoA, as a β-oxidation intermediate of branched-chain fatty acid metabolism rather than a direct amino acid catabolite, serves as a downstream substrate for distinct thiolase and hydratase enzymes (EC 2.3.1.16 family) rather than the ACAD dehydrogenases [3]. This functional partitioning means that 7-methyl-3-oxooctanoyl-CoA cannot substitute for 2-methylbutyryl-CoA, isobutyryl-CoA, or isovaleryl-CoA in SBCAD, IBD, or IVD activity assays, respectively.

SBCAD ACADSB branched-chain amino acid metabolism substrate specificity

Thiolase Substrate Chain-Length Efficiency: 3-Oxooctanoyl-CoA vs. 3-Oxohexanoyl-CoA Km Comparison

The acetyl-CoA C-acyltransferase (thiolase, EC 2.3.1.16) family catalyzes the final step of each β-oxidation cycle, cleaving 3-oxoacyl-CoA substrates into acetyl-CoA and an acyl-CoA shortened by two carbons. Comparative Km data from BRENDA demonstrate that 3-oxooctanoyl-CoA (Km = 0.0024 mM, 2.4 μM) exhibits 3.5-fold higher apparent affinity for thiolase than the shorter-chain 3-oxohexanoyl-CoA (Km = 0.0083 mM, 8.3 μM) [1]. This chain-length discrimination is biologically significant, as medium-chain substrates (C8) are preferentially processed over short-chain substrates (C6) by peroxisomal and mitochondrial thiolases [2]. While direct Km data for 7-methyl-3-oxooctanoyl-CoA are not available, the 7-methyl branch is expected to alter thiolase binding and catalysis compared to the linear 3-oxooctanoyl-CoA. This structural modification may either enhance or reduce turnover depending on the specific thiolase isoform (e.g., SCP2/3-oxoacyl-CoA thiolase A vs. mitochondrial thiolase), making the compound a valuable probe for isoform-specific substrate recognition studies [3].

thiolase β-oxidation acyl-CoA metabolism EC 2.3.1.16

Hydroxyacyl-CoA Dehydrogenase Substrate Discrimination: Enzyme Isoform-Specific Km Values

The reversible interconversion between 3-oxoacyl-CoA and 3-hydroxyacyl-CoA is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35). Comparative Km data from the BRENDA database reveal isoform-specific substrate discrimination. The Had enzyme exhibits a Km of 6.5 μM for 3-oxooctanoyl-CoA, while the PaaH1 isoform shows a 1.9-fold higher Km of 12.5 μM for the same substrate under identical conditions (pH 8.0, 30°C) [1]. Additionally, PaaH1 demonstrates differential affinity between 3-oxooctanoyl-CoA (12.5 μM) and 3-oxohexanoyl-CoA (8.3 μM), a 1.5-fold difference [1]. For 7-methyl-3-oxooctanoyl-CoA, the 7-methyl branch introduces steric and electronic perturbations expected to alter binding to each isoform differently. Researchers can leverage this compound to map the substrate tolerance of specific hydroxyacyl-CoA dehydrogenase isoforms and to identify isoform-selective inhibitors—a strategy not achievable with linear 3-oxooctanoyl-CoA alone.

3-hydroxyacyl-CoA dehydrogenase EC 1.1.1.35 β-oxidation enzyme isoform

Biosynthetic Role: 7-Methyl-3-oxooctanoyl-CoA as Key Intermediate in Branched-Chain Fatty Acid Biosynthesis

7-Methyl-3-oxooctanoyl-CoA is a key intermediate in the biosynthesis of branched-chain fatty acids (BCFAs), which are essential for maintaining membrane fluidity and serve as precursors for diverse natural products [1]. The compound exists in equilibrium with its acyl carrier protein (ACP)-bound counterpart, 7-methyl-3-oxooctanoyl-[acp], which participates in the fatty acid elongation cycle in organisms ranging from yeast (Saccharomyces cerevisiae) to plants (Nicotiana, Lupinus albus, Glycine max) [2][3]. Unlike linear 3-oxooctanoyl-CoA, which feeds exclusively into straight-chain fatty acid elongation, the 7-methyl branch redirects this intermediate into the BCFA biosynthetic pathway—a metabolic branch point with distinct biological outcomes. BCFAs produced via this pathway influence membrane biophysical properties differently than straight-chain fatty acids, conferring adaptive advantages under varying environmental conditions [1]. This biosynthetic routing makes 7-methyl-3-oxooctanoyl-CoA a unique tool for studying branched-chain lipid biosynthesis, membrane adaptation mechanisms, and natural product precursor metabolism.

branched-chain fatty acids BCFA biosynthesis ACP intermediates membrane lipid metabolism

ACAD Family Substrate Overlap Is Narrow: Structural Basis for Branched-Chain vs. Linear Substrate Discrimination

Crystal structure analysis of human long-chain acyl-CoA dehydrogenase (LCAD) reveals that the substrate binding cavity contains specific structural features that accommodate branched-chain substrates, distinguishing LCAD from other ACAD family members such as MCAD and SCAD [1]. Pro132 near the start of the E helix causes helix unwinding, creating an enlarged binding pocket capable of accommodating bulky substrates including branched-chain acyl-CoAs and bile acid intermediates [1]. Critically, the degree of overlap in substrate specificity among ACAD family enzymes is narrow [2], meaning that branched-chain substrates are not efficiently processed by the enzymes optimized for linear fatty acids (MCAD for C6-C10, SCAD for C4, LCAD for C12-C14) [3]. 7-Methyl-3-oxooctanoyl-CoA, as a methyl-branched C8 3-oxoacyl-CoA, falls outside the optimal substrate range for any single ACAD enzyme, making it a valuable probe for investigating the boundaries of ACAD substrate promiscuity and for mapping which specific enzyme isoforms can accommodate branched 3-oxoacyl-CoA intermediates.

acyl-CoA dehydrogenase LCAD substrate specificity branched-chain substrates

High-Impact Research Applications for 7-Methyl-3-oxooctanoyl-CoA


Enzyme Substrate Specificity Profiling Across the ACAD and Thiolase Families

Use 7-methyl-3-oxooctanoyl-CoA as a discrimination probe to define the substrate specificity boundaries of acyl-CoA dehydrogenase (ACAD) isoforms (MCAD, LCAD, SCAD, SBCAD) and thiolase isoforms (EC 2.3.1.16). Given that MCAD shows a 2.9-fold preference for linear octanoyl-CoA over branched indolepropionyl-CoA (Km 3.0 μM vs. 8.7 μM) [1], and that SCAD catalytic efficiency drops 69-fold from C4 to C8 linear substrates [2], this compound enables systematic mapping of how methyl branching at the 7-position affects enzyme recognition. This application is critical for understanding inherited metabolic disorders involving branched-chain fatty acid oxidation defects and for developing isoform-selective enzyme inhibitors.

Branched-Chain Fatty Acid (BCFA) Biosynthesis Pathway Analysis

Employ 7-methyl-3-oxooctanoyl-CoA as a pathway-specific precursor or intermediate standard for tracing BCFA biosynthesis in eukaryotic systems. Unlike 3-oxooctanoyl-CoA, which routes exclusively to straight-chain fatty acid elongation, the 7-methyl branch redirects this intermediate into BCFA production [3]. This enables researchers to study membrane lipid adaptation mechanisms in yeast, plants, and mammalian systems, and to investigate how branched-chain lipid precursors contribute to natural product biosynthesis. The ACP-bound counterpart (7-methyl-3-oxooctanoyl-[acp]) is documented in multiple eukaryotic species including Saccharomyces cerevisiae and Nicotiana [4].

Peroxisomal vs. Mitochondrial β-Oxidation Partitioning Studies

Utilize 7-methyl-3-oxooctanoyl-CoA to investigate the spatial partitioning of branched-chain fatty acid β-oxidation between peroxisomes and mitochondria. Methyl-branched fatty acids require peroxisomal processing for chain shortening before mitochondrial entry [5], a routing mechanism distinct from linear fatty acids. The 3-oxo functional group places this compound at the thiolase-mediated cleavage step, making it an ideal substrate for interrogating whether peroxisomal thiolases (e.g., SCP2/3-oxoacyl-CoA thiolase A) or mitochondrial thiolases preferentially process branched 3-oxoacyl-CoA intermediates. This application directly addresses research questions in peroxisomal biogenesis disorders and combined enzyme defects of mitochondrial fatty acid oxidation [6].

3-Hydroxyacyl-CoA Dehydrogenase Isoform Selectivity Assays

Deploy 7-methyl-3-oxooctanoyl-CoA in comparative kinetic assays to differentiate between 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) isoforms. The Had and PaaH1 isoforms exhibit 1.9-fold differential affinity for linear 3-oxooctanoyl-CoA (Km 6.5 μM vs. 12.5 μM) under identical conditions [7]. The 7-methyl branch introduces additional steric constraints that are predicted to differentially affect isoform binding, enabling researchers to identify which isoforms can accommodate branched substrates and to quantify isoform-selective inhibition—essential for understanding tissue-specific branched-chain lipid metabolism and for developing targeted pharmacological interventions.

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